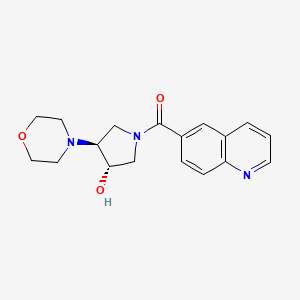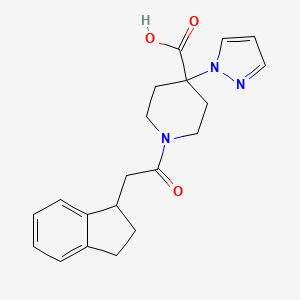![molecular formula C20H15N3O2 B5350613 2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5350613.png)
2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood. However, studies have shown that it may exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of specific enzymes such as COX-2 and MMPs (Matrix Metalloproteinases).
Biochemical and physiological effects:
Studies have shown that this compound may have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the migration and invasion of cancer cells. It has also been shown to reduce inflammation and to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its potential as a selective COX-2 inhibitor. This makes it a promising candidate for the development of new anti-inflammatory drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine. One of the directions is to further investigate its potential as a selective COX-2 inhibitor and as a drug candidate for the treatment of various inflammatory diseases. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for improved bioavailability and efficacy.
In conclusion, this compound is a chemical compound with promising potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand and optimize the potential of this compound.
Méthodes De Synthèse
The synthesis of 2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine involves the reaction of 3-(benzyloxy)benzohydrazide with ethyl pyruvate in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then treated with pyridine in the presence of triethylamine to yield the final product.
Applications De Recherche Scientifique
2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine has been studied for its potential applications in various fields including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has shown promising results as a potential anti-cancer agent and as a drug candidate for the treatment of Alzheimer's disease. In pharmacology, it has been studied for its potential as a selective COX-2 inhibitor and as a potential anti-inflammatory agent. In materials science, this compound has been studied for its potential applications in OLEDs (Organic Light Emitting Diodes) and as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
5-(3-phenylmethoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-2-7-15(8-3-1)14-24-17-10-6-9-16(13-17)20-22-19(23-25-20)18-11-4-5-12-21-18/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJIWUIHPGJBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-6-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenyl 1-adamantanecarboxylate](/img/structure/B5350535.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5350545.png)

![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5350560.png)
![2-tert-butyl-6-(2-chloro-4-fluorobenzoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5350568.png)
![1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone](/img/structure/B5350587.png)

![3-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole](/img/structure/B5350603.png)
![(3aR*,7aS*)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5350611.png)


![rel-(4aS,8aR)-6-(1,3-benzodioxol-5-ylcarbonyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5350627.png)
![2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5350632.png)
